7-Chloro-trans-2-hepenoic acid ethyl ester
CAS No.: 72448-93-2
Cat. No.: VC3794270
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72448-93-2 |
---|---|
Molecular Formula | C9H15ClO2 |
Molecular Weight | 190.67 g/mol |
IUPAC Name | ethyl 7-chlorohept-2-enoate |
Standard InChI | InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |
Standard InChI Key | QRJDSTPXJIADET-UHFFFAOYSA-N |
SMILES | CCOC(=O)C=CCCCCCl |
Canonical SMILES | CCOC(=O)C=CCCCCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
The compound’s molecular formula, C₉H₁₅ClO₂, includes a seven-carbon chain with a chlorine atom at the seventh position and an ethyl ester group at the first carbon. The trans-configuration of the double bond between C2 and C3 is critical to its reactivity, as it imposes steric constraints that influence regioselectivity in addition reactions .
Key Identifiers:
-
CAS Numbers: 107408-35-5 and 72448-93-2 (discrepancy noted; likely due to supplier-specific registrations).
-
Molecular Weight: 190.67 g/mol.
-
Synonyms: Ethyl (E)-7-chlorohept-2-enoate, trans-7-chloro-2-heptenoic acid ethyl ester.
Synthesis Methodologies
Grignard Reaction-Based Synthesis (Patent CN101265187A)
A high-yield method involves using 1-bromo-5-chloropentane and magnesium in a benzene solvent with an organic base (e.g., triethylamine) :
Reaction Scheme:
Optimized Conditions:
-
Solvent: Benzene with 0.2–0.8 vol% organic base.
-
Temperature: −50°C to 50°C.
-
Molar Ratio: 1-bromo-5-chloropentane:Mg = 1:1–5.
Advantages:
Esterification of Carboxylic Acid Precursors
An alternative route involves esterifying 7-chloro-trans-2-hepenoic acid with ethanol under acidic conditions :
Procedure:
-
React 7-chloro-trans-2-hepenoic acid with excess ethanol.
-
Catalyze with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reflux in benzene or diethyl ether.
Yield: ~85% after distillation .
Physicochemical Properties
Hazards:
-
GHS Classification: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
-
Handling: Use PPE (gloves, goggles) and ventilation.
Applications in Organic Synthesis
Intermediate for Functionalized Derivatives
The chlorine and double bond enable diverse transformations:
-
Nucleophilic Substitution: Replacement of Cl with amines or thiols.
-
Diels-Alder Reactions: The trans-dienophile participates in [4+2] cycloadditions.
-
Hydrogenation: Selective reduction of the double bond yields saturated esters.
Comparative Reactivity
Compared to non-chlorinated analogs (e.g., ethyl trans-2-hexenoate):
-
Electrophilicity: Enhanced by the electron-withdrawing Cl.
-
Steric Effects: Trans-configuration minimizes steric hindrance during additions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume